molecular formula C13H9NO4 B13030611 3-Nitro-[1,1'-biphenyl]-2-carboxylic acid

3-Nitro-[1,1'-biphenyl]-2-carboxylic acid

Katalognummer: B13030611
Molekulargewicht: 243.21 g/mol
InChI-Schlüssel: TZEGFPMKTWHXOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of 2-carboxy-[1,1’-biphenyl] using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

Industrial production of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 3-Amino-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Esterification: Esters of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Nitro-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Nitro-[1,1’-biphenyl]
  • 2-Nitro-[1,1’-biphenyl]
  • 4-Nitro-[1,1’-biphenyl]

Uniqueness

3-Nitro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the biphenyl scaffold. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C13H9NO4

Molekulargewicht

243.21 g/mol

IUPAC-Name

2-nitro-6-phenylbenzoic acid

InChI

InChI=1S/C13H9NO4/c15-13(16)12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(17)18/h1-8H,(H,15,16)

InChI-Schlüssel

TZEGFPMKTWHXOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.